molecular formula C12H16Cl2N4O B7971209 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No. B7971209
M. Wt: 303.18 g/mol
InChI Key: HVMSUTDGFOEFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N4O and its molecular weight is 303.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 2-hydrazinopyridine. This intermediate is then reacted with ethyl chloroformate to form 2-(2-chloroformylpyridin-3-yl)hydrazine. The final step involves the reaction of this intermediate with piperidine and sodium azide to form the target compound.

Starting Materials
2-cyanopyridine, hydrazine hydrate, ethyl chloroformate, piperidine, sodium azide

Reaction
Step 1: 2-cyanopyridine is reacted with hydrazine hydrate in ethanol to form 2-hydrazinopyridine., Step 2: 2-hydrazinopyridine is reacted with ethyl chloroformate in dichloromethane to form 2-(2-chloroformylpyridin-3-yl)hydrazine., Step 3: 2-(2-chloroformylpyridin-3-yl)hydrazine is reacted with piperidine and sodium azide in ethanol to form 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride.

properties

IUPAC Name

5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9;;/h3-4,6,8,10,14H,1-2,5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSUTDGFOEFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

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